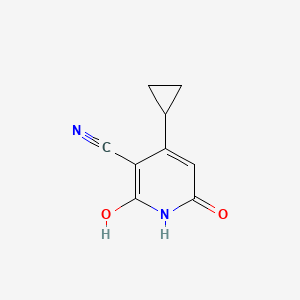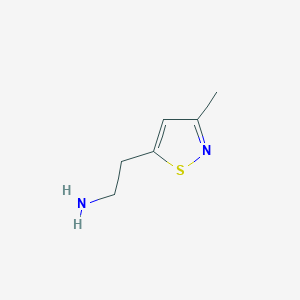
5-(Trifluoromethyl)indolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)indolin-6-amine is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)indolin-6-amine typically involves the introduction of the trifluoromethyl group into the indole ring. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5-bromo-2-nitroaniline with trifluoromethyl iodide in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)indolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can introduce different substituents into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Reagents like halogens and alkylating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, oxindoles, and amines, which can be further utilized in medicinal chemistry and drug development .
Scientific Research Applications
5-(Trifluoromethyl)indolin-6-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It has potential therapeutic applications in the treatment of cancer, viral infections, and neurological disorders.
Industry: The compound is utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)indolin-6-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to receptors and enzymes, leading to its biological effects. The compound can modulate signaling pathways, inhibit enzyme activity, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindolin-6-amine: Similar structure but with a bromine atom instead of a trifluoromethyl group.
5-Fluoroindolin-6-amine: Contains a fluorine atom instead of a trifluoromethyl group.
5-Methylindolin-6-amine: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 5-(Trifluoromethyl)indolin-6-amine imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C9H9F3N2 |
|---|---|
Molecular Weight |
202.18 g/mol |
IUPAC Name |
5-(trifluoromethyl)-2,3-dihydro-1H-indol-6-amine |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)6-3-5-1-2-14-8(5)4-7(6)13/h3-4,14H,1-2,13H2 |
InChI Key |
UFTVVHSMCGZXBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


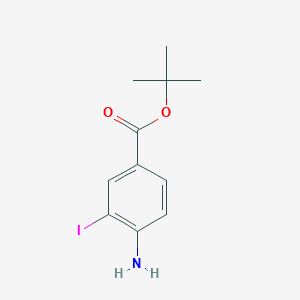
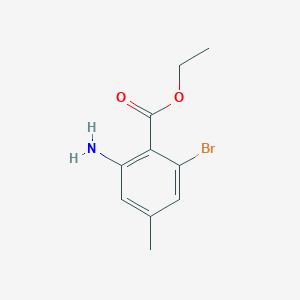
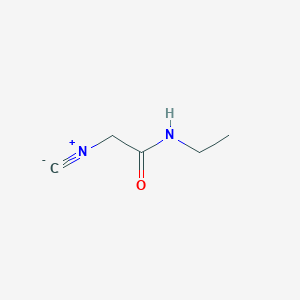
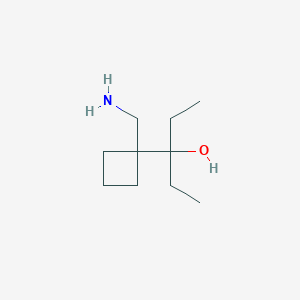
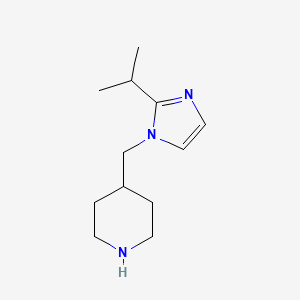
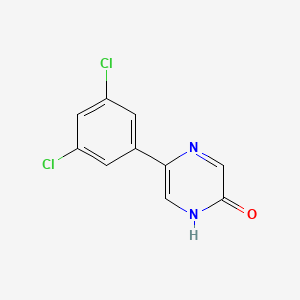
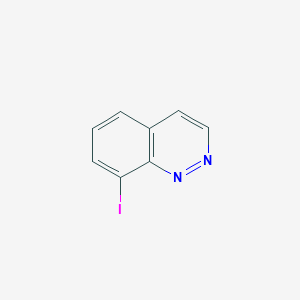
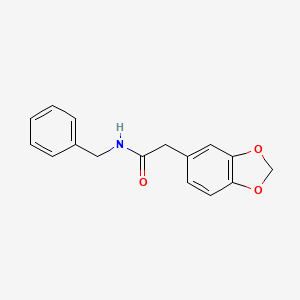
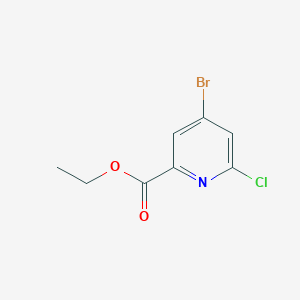
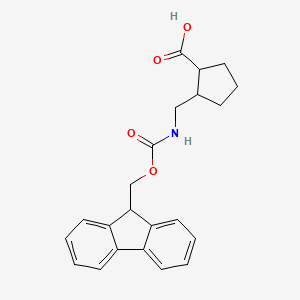
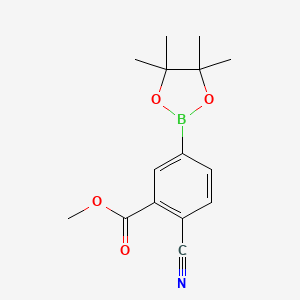
![Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13646702.png)
